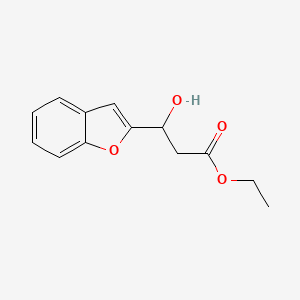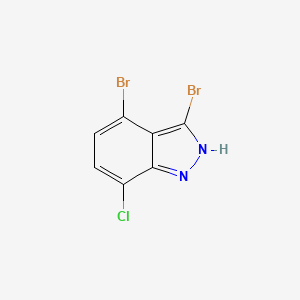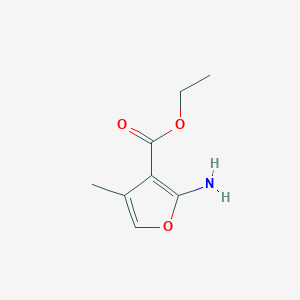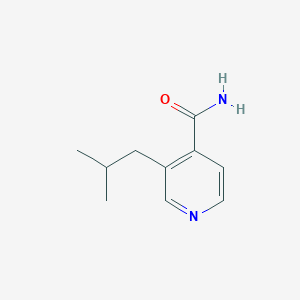
3-Isobutylisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isobutylisonicotinamide is an organic compound with the molecular formula C10H14N2O It is a derivative of isonicotinamide, characterized by the presence of an isobutyl group attached to the nitrogen atom of the isonicotinamide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutylisonicotinamide typically involves the reaction of isonicotinic acid with isobutylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions: 3-Isobutylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions, often employing reducing agents such as lithium aluminum hydride or sodium borohydride, can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines.
Substitution: Substituted amides or other derivatives.
科学的研究の応用
3-Isobutylisonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-Isobutylisonicotinamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways and processes. For example, it may interfere with DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Isonicotinamide: The parent compound, differing by the absence of the isobutyl group.
Nicotinamide: A related compound with a similar structure but different biological activities.
3-Isobutylpyridine: A structurally similar compound with different functional groups.
Uniqueness: 3-Isobutylisonicotinamide is unique due to the presence of the isobutyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
3-(2-methylpropyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C10H14N2O/c1-7(2)5-8-6-12-4-3-9(8)10(11)13/h3-4,6-7H,5H2,1-2H3,(H2,11,13) |
InChIキー |
YENLVTBJWGGGTC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(C=CN=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13674173.png)
![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B13674179.png)
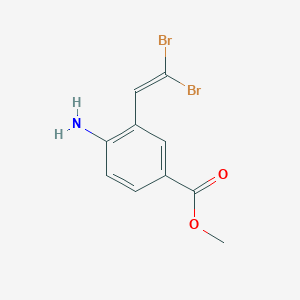
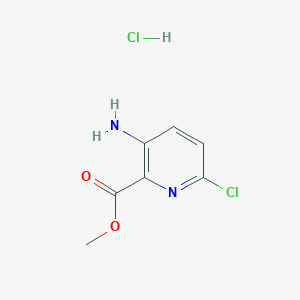
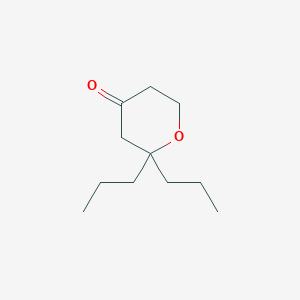
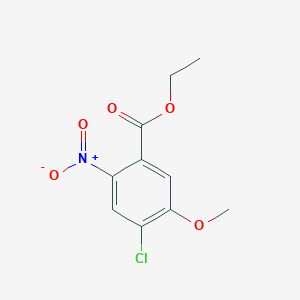
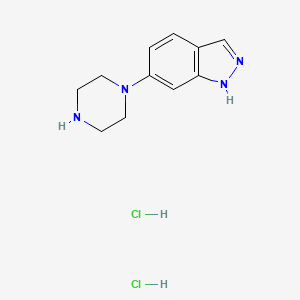

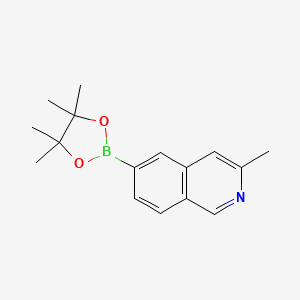
![Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674231.png)

